molecular formula C11H17NO B13602851 2-(2-Ethoxyphenyl)propan-1-amine

2-(2-Ethoxyphenyl)propan-1-amine

Cat. No.: B13602851
M. Wt: 179.26 g/mol
InChI Key: NCEUYMBWYMBLJO-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)propan-1-amine is an organic compound with the molecular formula C11H17NO. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This compound is also known by its IUPAC name, 1-(2-ethoxyphenyl)-1-propanamine .

Preparation Methods

The synthesis of 2-(2-Ethoxyphenyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with nitroethane to form 2-(2-ethoxyphenyl)-2-nitropropene, which is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-Ethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Ethoxyphenyl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a ligand for various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(2-Ethoxyphenyl)propan-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(2-ethoxyphenyl)propan-1-amine

InChI

InChI=1S/C11H17NO/c1-3-13-11-7-5-4-6-10(11)9(2)8-12/h4-7,9H,3,8,12H2,1-2H3

InChI Key

NCEUYMBWYMBLJO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C)CN

Origin of Product

United States

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